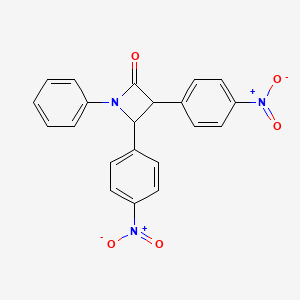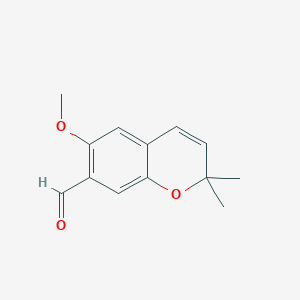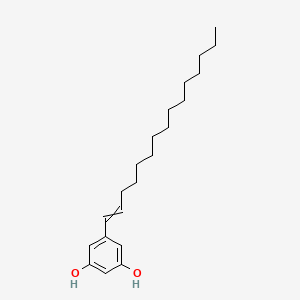
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated aliphatic chain derivatives.
Substitution: Formation of alkylated resorcinol derivatives.
Scientific Research Applications
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(8Z-Pentadec-8-enyl)resorcinol: A closely related compound with similar structure and properties.
Orcinol (5-methylbenzene-1,3-diol): Another resorcinol derivative with a shorter aliphatic chain.
3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative of catechol.
Uniqueness
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and exhibiting biological activities .
Properties
CAS No. |
91549-16-5 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
5-pentadec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h14-18,22-23H,2-13H2,1H3 |
InChI Key |
XEXMMBWLUSSHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


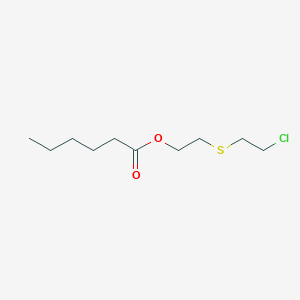
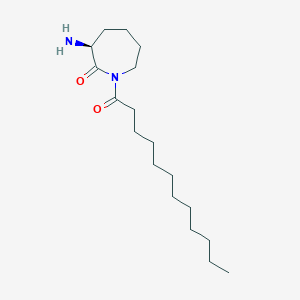
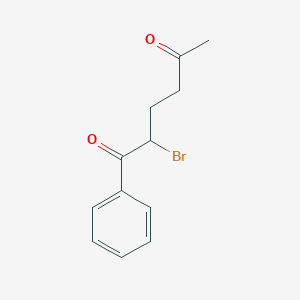
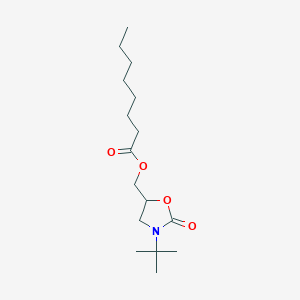
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
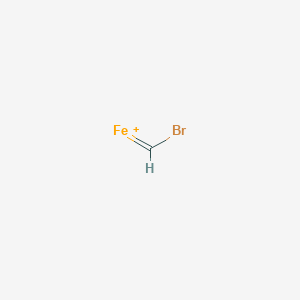
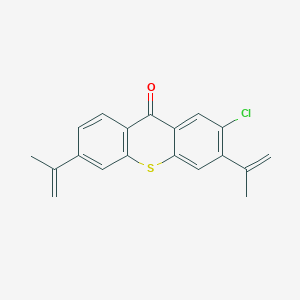
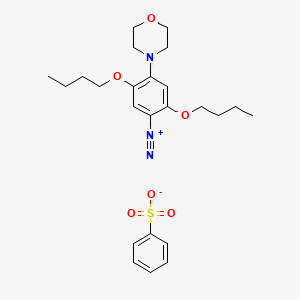
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
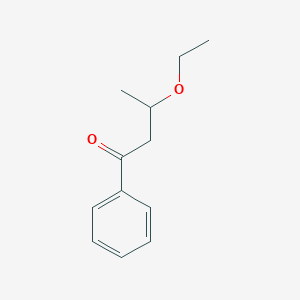
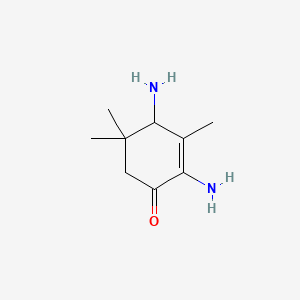
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
